2-((tert-Butoxycarbonyl)amino)-6-iodobenzoicacid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The iodine atom in the compound makes it a valuable intermediate for various organic transformations, including cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid can undergo various types of reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in ethyl acetate, or oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically biaryl compounds when using Suzuki-Miyaura coupling.
Deprotection Reactions: The major product is the free amine after Boc removal.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid primarily involves its role as an intermediate in organic synthesis. The Boc group protects the amino functionality, allowing selective reactions at other sites. The iodine atom facilitates cross-coupling reactions, enabling the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid is unique due to the position of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The specific positioning of functional groups can lead to different reaction pathways and products compared to its isomers .
Properties
Molecular Formula |
C12H14INO4 |
---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
2-iodo-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
QIIZFWZEPNZXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)I)C(=O)O |
Origin of Product |
United States |
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